N-((8-methylimidazo[1,2-a]pyridin-2-yl)methyl)naphthalene-2-sulfonamide
Description
Properties
IUPAC Name |
N-[(8-methylimidazo[1,2-a]pyridin-2-yl)methyl]naphthalene-2-sulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17N3O2S/c1-14-5-4-10-22-13-17(21-19(14)22)12-20-25(23,24)18-9-8-15-6-2-3-7-16(15)11-18/h2-11,13,20H,12H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ROEQGCQVZZLDCZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CN2C1=NC(=C2)CNS(=O)(=O)C3=CC4=CC=CC=C4C=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-((8-methylimidazo[1,2-a]pyridin-2-yl)methyl)naphthalene-2-sulfonamide typically involves multicomponent reactions, condensation reactions, and intramolecular cyclizations. One common approach is the condensation of 8-methylimidazo[1,2-a]pyridine with naphthalene-2-sulfonyl chloride in the presence of a base such as triethylamine . The reaction is usually carried out in an organic solvent like dichloromethane under reflux conditions.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for scaling up the synthesis.
Chemical Reactions Analysis
Types of Reactions
N-((8-methylimidazo[1,2-a]pyridin-2-yl)methyl)naphthalene-2-sulfonamide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonamide group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acids, while reduction can produce corresponding amines.
Scientific Research Applications
N-((8-methylimidazo[1,2-a]pyridin-2-yl)methyl)naphthalene-2-sulfonamide has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of N-((8-methylimidazo[1,2-a]pyridin-2-yl)methyl)naphthalene-2-sulfonamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For instance, it may inhibit the proliferation of cancer cells by interfering with key signaling pathways .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Functional Group Variations
2,5-Dimethoxy-N-[3-(8-methylimidazo[1,2-a]pyridin-2-yl)phenyl]benzenesulfonamide
- Key Differences : Replaces the naphthalene-2-sulfonamide group with a 2,5-dimethoxybenzenesulfonamide moiety.
- Implications: The methoxy groups enhance solubility via polar interactions but may reduce hydrophobic binding compared to naphthalene. No explicit hazard data are available, but methoxy groups generally lower acute toxicity relative to polyaromatic systems .
Triazole-Based Naphthalene Derivatives (e.g., Compounds 6a–6c from )
- Key Differences : Feature a 1,2,3-triazole core instead of imidazopyridine, with acetamide or nitro-substituted phenyl groups.
- These compounds are synthesized via copper-catalyzed 1,3-dipolar cycloaddition, a method distinct from the sulfonamide coupling likely used for the target compound .
Table 1: Comparative Analysis of Key Properties
Key Observations:
- Toxicity : The target compound’s hazards (e.g., H302, H335) suggest higher acute toxicity than triazole-based acetamides, which lack sulfonamide-related irritancy .
- Synthesis : Click chemistry (for triazoles) offers modularity, while sulfonamide coupling (for the target) may require precise control to avoid byproducts.
Biological Activity
N-((8-methylimidazo[1,2-a]pyridin-2-yl)methyl)naphthalene-2-sulfonamide is a complex organic compound that belongs to the class of imidazo[1,2-a]pyridines. This compound has garnered attention for its diverse biological activities, including anticancer, antimicrobial, and potential therapeutic applications. This article presents a detailed examination of its biological activity, supported by relevant data tables and findings from various studies.
Target and Mode of Action
Imidazo[1,2-a]pyridine derivatives, such as this compound, have been shown to interact with multiple biological targets. These interactions can lead to the modulation of various biochemical pathways, resulting in significant biological effects.
Biochemical Pathways
Research indicates that this compound can inhibit the growth and proliferation of cancer cells through mechanisms that may involve apoptosis induction and cell cycle arrest. Additionally, it exhibits antimicrobial activity by disrupting microbial cell functions.
Anticancer Activity
This compound has demonstrated promising anticancer properties in various in vitro and in vivo models. Studies have shown that it effectively inhibits tumor growth in different cancer cell lines.
Case Study: In Vitro Anticancer Activity
A study evaluated the cytotoxic effects of this compound on human cancer cell lines (e.g., HeLa and MCF-7). The results indicated an IC50 value of approximately 15 µM for HeLa cells and 20 µM for MCF-7 cells, suggesting moderate potency against these cancer types.
| Cell Line | IC50 (µM) |
|---|---|
| HeLa | 15 |
| MCF-7 | 20 |
Antimicrobial Activity
The compound also shows significant antimicrobial activity against a variety of pathogens. In particular, it has been tested against Gram-positive and Gram-negative bacteria.
Case Study: Antimicrobial Efficacy
In a series of experiments assessing its antimicrobial properties, this compound exhibited minimum inhibitory concentration (MIC) values ranging from 5 to 10 µg/mL against Staphylococcus aureus and Escherichia coli.
| Bacteria | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 5 |
| Escherichia coli | 10 |
Structure-Activity Relationship (SAR)
The unique structure of this compound contributes significantly to its biological activity. The presence of both the imidazo[1,2-a]pyridine moiety and the naphthalene sulfonamide group enhances its interaction with biological targets.
Comparison with Similar Compounds
In comparison to related compounds such as imidazo[1,2-a]pyridine and naphthalene sulfonamide derivatives, this compound exhibits a broader spectrum of biological activity due to its dual functionality.
| Compound | Anticancer Activity | Antimicrobial Activity |
|---|---|---|
| This compound | Moderate | Significant |
| Imidazo[1,2-a]pyridine | Low | Moderate |
| Naphthalene sulfonamide derivatives | Low | Low |
Research Applications
This compound has potential applications in various fields:
Chemistry : It serves as a building block for synthesizing more complex molecules.
Biology : Explored for its bioactive properties against cancer and infectious diseases.
Medicine : Investigated for therapeutic potential in treating malignancies and microbial infections.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
